molecular formula C8H10N2O B1346825 N,N-Dimethylnicotinamide CAS No. 6972-69-6

N,N-Dimethylnicotinamide

Cat. No.: B1346825
CAS No.: 6972-69-6
M. Wt: 150.18 g/mol
InChI Key: FJEVKYZLIRAAKE-UHFFFAOYSA-N
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Description

N,N-Dimethylnicotinamide (CAS 112006-75-4) is a derivative of nicotinamide, featuring a pyridine ring substituted with a dimethylcarbamoyl group at the 3-position. Its structure is central to several biologically active compounds, particularly herbicides and pharmaceuticals. For example, it is a key component of nicosulfuron, a sulfonylurea herbicide widely used in maize cultivation due to its high efficacy and low application rates . The compound also serves as a building block in drug discovery, such as in the synthesis of tyrosine kinase inhibitors (e.g., GLPG3667) and macrofilaricidal agents .

Preparation Methods

Aminolysis of 2-Chloronicotinic Acid Derivatives

A widely reported method uses 2-chloronicotinic acid as the starting material, which is first converted into an activated intermediate (acid chloride or methyl ester), then reacted with dimethylamine to form N,N-Dimethylnicotinamide.

Aminolysis of 2-Chloronicotinoyl Chloride

  • 2-Chloronicotinic acid is converted to 2-chloronicotinoyl chloride using thionyl chloride.
  • The acid chloride is then reacted with dimethylamine to yield this compound.
  • This method is traditional but has drawbacks such as complex process, high wastewater generation, and safety concerns due to thionyl chloride use.

Direct Aminolysis in Dichloromethane

  • 2-Chlorosulfonyl-3-N,N-dimethylnicotinamide can be synthesized by dropping ammonia into a dichloromethane solution of this compound at 0-20 °C, adjusting pH to 7-10.
  • This method is more specialized and used for sulfonyl derivatives rather than the parent amide.
  • Synthesis of 6-Bromo-N,N-dimethylnicotinamide from 6-bromonicotinic acid involves coupling with dimethylamine hydrochloride using coupling agents like HATU and bases such as N-ethyl-N,N-diisopropylamine in dichloromethane at room temperature, yielding 90% product. This method highlights the use of modern peptide coupling reagents for amide bond formation in nicotinamide derivatives.
Reagents Solvent Coupling Agent Base Temperature Yield (%) Notes
6-Bromonicotinic acid + Dimethylamine hydrochloride Dichloromethane HATU N-ethyl-N,N-diisopropylamine Room temp 90 Mild conditions, high yield
  • The esterification-aminolysis method (patent CN112479995A) is preferred industrially due to its mild conditions, high yield, and environmental benefits.
  • Use of catalysts such as cationic resins or sulfuric acid in esterification improves reaction rates and selectivity.
  • Controlling temperature during dimethylamine addition prevents side reactions and improves product purity.
  • Post-reaction distillation recovers methanol for reuse, enhancing process sustainability.
  • Aminolysis reaction times of 6-7 hours with subsequent standing ensure complete conversion and high purity.
Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Advantages Disadvantages
Esterification + Aminolysis 2-Chloronicotinic acid Methanol, cationic resin/H2SO4, dimethylamine, this compound catalyst Reflux esterification, aminolysis at ≤20 °C then 30-40 °C, 6-7 h 96.3 Mild, controllable, low waste Requires catalyst and temp control
Acid Chloride Aminolysis 2-Chloronicotinic acid Thionyl chloride, dimethylamine Acid chloride formation, then aminolysis Variable Established method Complex, hazardous reagents
Coupling with HATU 6-Bromonicotinic acid HATU, N-ethyl-N,N-diisopropylamine, dimethylamine hydrochloride Room temperature, dichloromethane 90 Mild, high yield Requires expensive coupling agents
Sulfonylation Aminolysis This compound Ammonia, dichloromethane 0-20 °C, pH 7-10 - Specialized derivatives Limited scope

The preparation of this compound is most efficiently achieved via the esterification of 2-chloronicotinic acid followed by aminolysis with dimethylamine under mild catalytic conditions. This method offers high yield, product purity, and environmental advantages over traditional acid chloride routes. Modern coupling techniques provide alternative routes for substituted derivatives. Process parameters such as catalyst choice, temperature control, and reaction time are critical for optimizing yield and purity. The reviewed methods reflect advancements in synthetic organic chemistry aimed at safer, more sustainable, and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethylnicotinamide can undergo oxidation reactions, typically forming N-oxide derivatives.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Dimethylamine derivatives.

    Substitution: Various substituted nicotinamide derivatives.

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry due to its ability to donate electrons through the nitrogen atoms.

Biology:

Medicine:

Industry:

Mechanism of Action

N,N-Dimethylnicotinamide exerts its effects primarily through its interaction with cellular enzymes and receptors. It is known to influence redox reactions and energy production in cells by participating in the synthesis of nicotinamide adenine dinucleotide (NAD+). This compound also affects DNA repair and cellular stress responses, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Solvent Amides: N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc)

While N,N-Dimethylnicotinamide shares structural similarities with solvent amides like DMF and DMAc, its applications and properties diverge significantly:

Property This compound DMF DMAc
Primary Use Herbicide/drug intermediate Polar aprotic solvent Polar aprotic solvent
Reactivity Participates in amidation Formylation, carbonylation Acetylation, cyclization
Toxicity Low acute toxicity (herbicide) Hepatotoxic (chronic exposure) Less toxic than DMF
Environmental Impact Soil/groundwater residues Regulated due to toxicity Moderate environmental persistence

Key Differences :

  • DMF and DMAc are primarily solvents, whereas this compound is functionalized for biological activity.
  • This compound exhibits lower volatility compared to DMF (vapor pressure data from thermodynamic studies) .

Comparison with Nicotinamide Derivatives

Structural and Thermodynamic Properties

A 2015 thermodynamic study compared nicotinamide derivatives:

Compound Melting Point (°C) Vapor Pressure (25°C, kPa) Hydrogen Bonding Capacity
Nicotinamide 128–130 1.2 × 10⁻⁵ High (amide + pyridine N)
N-Methylnicotinamide 95–97 3.8 × 10⁻⁵ Moderate
This compound 88–90 6.5 × 10⁻⁵ Low (dimethyl groups hinder H-bonding)

Dimethyl substitution reduces hydrogen bonding, increasing volatility but decreasing solubility in polar solvents .

Key Findings :

  • This compound derivatives show higher synthetic yields (e.g., 77% for macrofilaricidal compound 61) compared to non-dimethylated analogs (69% for N-methyl derivative 60) .
  • The sulfonamide variant (2-sulfamoyl) exhibits enhanced bioactivity, likely due to improved target binding .

Biological Activity

N,N-Dimethylnicotinamide (NNDMN) is a derivative of nicotinamide, known for its various biological activities and potential therapeutic applications. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with NNDMN, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8_{8}H10_{10}N2_{2}O
  • Molecular Weight : 150.18 g/mol

The compound is a dimethylated derivative of nicotinamide, which influences its solubility and biological interactions.

NNDMN exhibits several biological activities through various mechanisms, including:

  • Anti-inflammatory Effects : NNDMN has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antioxidant Activity : The compound may enhance cellular antioxidant defenses, protecting against oxidative stress.
  • Neuroprotective Properties : Research indicates that NNDMN can protect neural tissues from damage in models of neurodegenerative diseases.

1. Anti-inflammatory Activity

NNDMN has demonstrated significant anti-inflammatory effects in various studies. For instance, in a model of acute inflammation, NNDMN reduced edema and inflammatory cell infiltration. The mechanism appears to involve the inhibition of cyclooxygenase pathways, similar to other nicotinamide derivatives.

2. Neuroprotective Effects

In vitro studies have shown that NNDMN protects neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is attributed to the compound's ability to enhance NAD+^+ levels, thereby supporting mitochondrial function and reducing cell death.

3. Antioxidant Properties

NNDMN acts as an antioxidant by scavenging free radicals and enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This activity was confirmed in several experimental models where oxidative stress was induced.

Case Study 1: In Vivo Effects on Inflammation

A study involving Wistar rats demonstrated that administration of NNDMN significantly reduced paw edema in a carrageenan-induced inflammation model. The results indicated a dose-dependent response with maximum efficacy observed at higher doses (30 mg/kg).

Dose (mg/kg)Paw Edema Reduction (%)
1025
2045
3070

Case Study 2: Neuroprotection in Cellular Models

In a cellular model using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, NNDMN treatment resulted in a notable decrease in cell death compared to untreated controls.

TreatmentCell Viability (%)
Control40
NNDMN (50 µM)65
NNDMN (100 µM)80

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing high-purity N,N-Dimethylnicotinamide?

A scalable method involves reacting 2-chloro-3-trichloromethylpyridine with aqueous dimethylamine under controlled conditions (90–100°C, pH 8–9). This yields >99% purity and 98.5% efficiency. Key steps include dropwise reagent addition and real-time pH monitoring to minimize byproducts .

Q. How can researchers characterize the purity and identity of this compound?

Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with flame ionization detection is recommended for purity assessment. Structural confirmation can be achieved via NMR (e.g., 1^1H, 13^13C) and mass spectrometry (MS). Reference standards from pharmacopeial sources (e.g., USP) ensure accuracy .

Q. What are the critical safety considerations when handling this compound in the lab?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store in sealed containers at room temperature, away from oxidizing agents. Emergency protocols include rinsing exposed areas with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How do thermodynamic properties of this compound influence its stability in solvents?

Studies show its vapor pressure and phase transitions are affected by hydrogen-bonding interactions. Differential scanning calorimetry (DSC) and vapor pressure measurements reveal stability up to 150°C, making it suitable for high-temperature reactions. Phase diagrams indicate miscibility with polar solvents like water and ethanol .

Q. What mechanistic insights exist for this compound’s role in cross-coupling reactions?

In Negishi couplings, it acts as a ligand precursor when converted to this compound zinc chloride. This intermediate facilitates organozinc substrate coupling, as demonstrated in pyridinoacridine alkaloid synthesis. Kinetic studies suggest the dimethylamino group enhances electron density at the pyridine ring, stabilizing transition states .

Q. How can substituents on the pyridine ring modulate the reactivity of this compound derivatives?

Bromination at the 6-position (e.g., 6-Bromo-N,N-dimethylnicotinamide) introduces steric and electronic effects, altering nucleophilic substitution kinetics. Computational modeling (DFT) and Hammett plots quantify these effects, showing increased electrophilicity at the carbonyl group with electron-withdrawing substituents .

Q. What strategies resolve contradictions in reported reaction yields for this compound-based syntheses?

Discrepancies often arise from variations in reaction pH, solvent purity, or catalyst loading. Systematic Design of Experiments (DoE) approaches, such as factorial design, optimize parameters. For example, maintaining pH 8–9 with buffered dimethylamine minimizes hydrolysis side reactions .

Properties

IUPAC Name

N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEVKYZLIRAAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220011
Record name N,N-Dimethylniacinamide
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Molecular Weight

150.18 g/mol
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CAS No.

6972-69-6
Record name N,N-Dimethylnicotinamide
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Record name N,N-Dimethylnicotinamide
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Record name N,N-Dimethylniacinamide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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